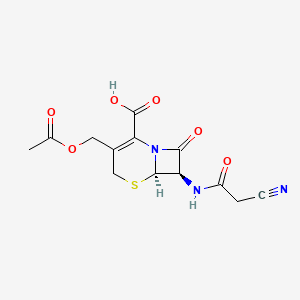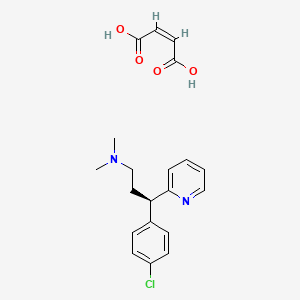
(-)-Chlorpheniramine maleate
Descripción general
Descripción
(-)-Chlorpheniramine maleate is a first-generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria. Its sedative effects are relatively weak compared to other first-generation antihistamines. Chlorphenamine is one of the most commonly used antihistamines in small-animal veterinary practice. Although not generally approved as an antidepressant or anti-anxiety medication, chlorphenamine appears to have these properties as well.
Mecanismo De Acción
Target of Action
(-)-Chlorpheniramine maleate is primarily an antihistamine , which means its primary targets are histamine receptors, specifically the H1 receptors . Histamine is a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. The H1 receptors are found in smooth muscles, endothelial cells, and central nervous system, playing a crucial role in allergic reactions .
Mode of Action
(-)-Chlorpheniramine maleate works by blocking the H1 receptors . When an allergic reaction occurs, the body releases histamine that binds to H1 receptors, causing symptoms such as itching, redness, swelling, and increased mucus production. By blocking these receptors, (-)-Chlorpheniramine maleate prevents histamine from binding and exerting its effects, thereby alleviating allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by (-)-Chlorpheniramine maleate is the histamine pathway . By blocking the H1 receptors, it inhibits the action of histamine, disrupting the normal biochemical reactions that lead to inflammation and other allergic responses. This results in a decrease in symptoms such as itching, sneezing, runny nose, and watery eyes .
Pharmacokinetics
The pharmacokinetics of (-)-Chlorpheniramine maleate involves its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, it is well absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. It is metabolized in the liver and excreted in the urine . The bioavailability of (-)-Chlorpheniramine maleate can be influenced by factors such as the presence of food in the stomach and individual differences in metabolism .
Result of Action
The molecular effect of (-)-Chlorpheniramine maleate is the blockade of H1 receptors , preventing the action of histamine . On a cellular level, this results in a reduction of the typical symptoms of an allergic reaction, such as inflammation and mucus production. Consequently, the individual experiences relief from symptoms such as itching, sneezing, and runny nose .
Action Environment
The action of (-)-Chlorpheniramine maleate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Also, individual factors such as age, health status, and genetic factors can influence how well the drug works and its potential side effects . Furthermore, the drug’s stability can be affected by storage conditions, such as temperature and humidity .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKFASWICGISY-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904611 | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Chlorpheniramine maleate | |
CAS RN |
23095-76-3, 113-92-8 | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENIRAMINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: (-)-Chlorpheniramine Maleate is a first-generation H1-receptor antagonist. It competitively binds to H1 receptors, primarily in the periphery, preventing histamine from binding and triggering allergic responses. [, ] This blockage inhibits histamine-mediated vasodilation, capillary permeability, and smooth muscle contraction. []
ANone: By blocking H1 receptors, (-)-Chlorpheniramine Maleate reduces symptoms associated with allergic reactions like sneezing, itching, watery eyes, and runny nose. [] It also exhibits antipruritic effects by interfering with histamine's role in itching sensation. []
ANone: The molecular formula of (-)-Chlorpheniramine Maleate is C16H19ClN2 · C4H4O4, and its molecular weight is 390.86 g/mol.
ANone: Yes, studies have used various spectroscopic methods for characterization. For instance, Fourier-transform infrared spectroscopy (FTIR) confirmed the presence of specific functional groups in (-)-Chlorpheniramine Maleate loaded in sodium alginate-g-methylmethacrylate beads. []
ANone: Studies show that incorporating (-)-Chlorpheniramine Maleate into different formulations, like gels with permeation enhancers [], hydrophilic matrix capsules [], and sustained release tablets [], can significantly impact its stability, release profile, and bioavailability.
ANone: (-)-Chlorpheniramine Maleate is primarily studied for its pharmacological activity as an antihistamine. There is limited information available in the provided research papers regarding its catalytic properties and applications outside the pharmacological context.
ANone: While the provided research papers do not detail specific computational studies on (-)-Chlorpheniramine Maleate, QSAR (Quantitative Structure-Activity Relationship) models are mentioned for analyzing multi-component mixtures containing the drug. []
ANone: While not directly addressed in the provided research, it is known that even slight modifications to the (-)-Chlorpheniramine structure can significantly alter its H1 receptor binding affinity, potentially impacting its potency, selectivity, and duration of action.
ANone: Researchers have explored various formulation strategies like incorporating permeation enhancers in gels [], utilizing different grades of Carbopol polymers for sustained release [], and blending cellulose ether polymers in hydrophilic matrices [] to modify the release and potentially enhance the bioavailability of (-)-Chlorpheniramine Maleate.
ANone: The provided research papers primarily focus on pharmaceutical aspects of (-)-Chlorpheniramine Maleate, with limited information on specific SHE (Safety, Health, and Environment) regulations. It's essential to consult relevant regulatory guidelines for comprehensive information.
ANone: Oral bioavailability of (-)-Chlorpheniramine Maleate is variable, with approximately 25-45% reaching systemic circulation due to extensive first-pass metabolism in the liver. [] Formulation strategies can impact its absorption and overall bioavailability. [, , ]
ANone: (-)-Chlorpheniramine Maleate undergoes extensive hepatic metabolism, primarily via CYP450 enzymes. Its metabolites are then excreted primarily in the urine.
ANone: Studies utilized a rabbit model to assess the efficacy of topically applied (-)-Chlorpheniramine Maleate gels in managing allergic reactions, demonstrating comparable results to oral administration. []
ANone: Numerous clinical trials have investigated (-)-Chlorpheniramine Maleate for various conditions. One study evaluated its efficacy in a fixed-dose combination with other drugs for common cold symptoms in children, demonstrating safety and efficacy. []
ANone: The provided research highlights the importance of evaluating potential drug-drug interactions involving (-)-Chlorpheniramine Maleate. Studies have investigated its interaction with ketotifen fumerate, revealing the formation of a stable complex in vitro. []
ANone: Research explored various delivery systems for (-)-Chlorpheniramine Maleate, including topical gels with permeation enhancers, [] controlled release beads using sodium alginate-g-methylmethacrylate, [] and oral jellies as an alternative for pediatric and geriatric patients. []
ANone: The provided research primarily focuses on the pharmaceutical aspects of (-)-Chlorpheniramine Maleate. There is limited information on specific biomarkers for predicting efficacy or monitoring treatment response.
ANone: Studies utilized several analytical techniques, including:
ANone: The provided research primarily focuses on pharmaceutical and analytical aspects of (-)-Chlorpheniramine Maleate, with limited information available regarding its environmental impact and degradation pathways.
ANone: Studies investigating sustained release formulations highlight the influence of dissolution rate on drug release kinetics and, consequently, on the bioavailability of (-)-Chlorpheniramine Maleate. [] Different polymers and formulation techniques can significantly alter dissolution profiles. [, ]
ANone: Several studies emphasize the importance of validating analytical methods according to guidelines like those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Key parameters include linearity, precision, accuracy, specificity, limit of detection, limit of quantitation, and robustness. [, ]
ANone: The development and validation of robust analytical methods are crucial for ensuring the quality control of (-)-Chlorpheniramine Maleate in both raw materials and finished pharmaceutical products. [, , ] These methods ensure the accurate determination of drug content, purity, and stability, contributing to the overall safety and efficacy of the medication.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)
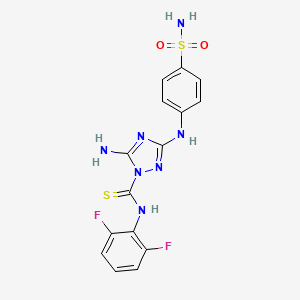

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
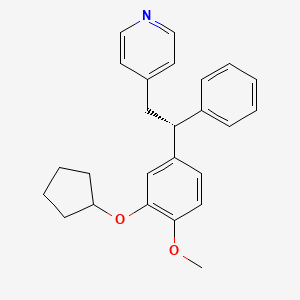
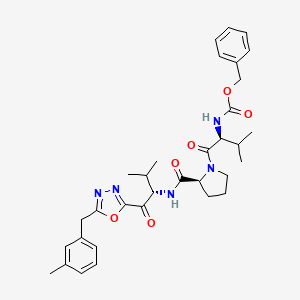
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
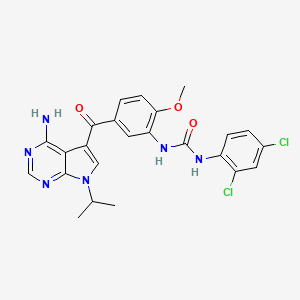
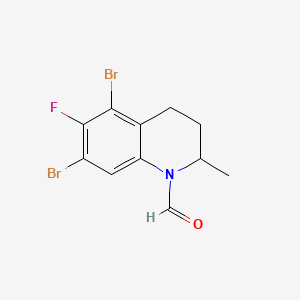
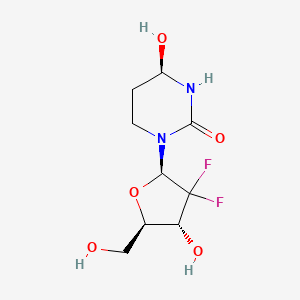
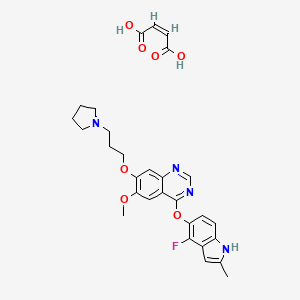
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)
